molecular formula C7H9NO B8509178 Aminobenzylalcohol

Aminobenzylalcohol

Cat. No.: B8509178
M. Wt: 123.15 g/mol
InChI Key: QTQUJRIHTSIVOF-UHFFFAOYSA-N
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Description

Aminobenzylalcohol (C₇H₉NO) refers to a class of aromatic alcohols with an amino group (-NH₂) attached to the benzyl alcohol structure. The three primary isomers are 2-aminobenzyl alcohol (ortho), 3-aminobenzyl alcohol (meta), and 4-aminobenzyl alcohol (para), differentiated by the position of the amino group on the benzene ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

amino(phenyl)methanol

InChI

InChI=1S/C7H9NO/c8-7(9)6-4-2-1-3-5-6/h1-5,7,9H,8H2

InChI Key

QTQUJRIHTSIVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1.1 Synthesis of Quinolines

A significant application of 2-aminobenzyl alcohol is in the synthesis of quinoline derivatives through a copper-catalyzed cyclization with ketones. This method allows for the formation of highly functionalized quinolines under mild conditions and low catalyst loading, demonstrating efficiency and practicality in synthetic organic chemistry. The yields achieved are notable, making this a valuable route for producing bioactive quinoline compounds used in pharmaceuticals and advanced materials .

1.2 Oxidative Cyclization

The oxidative cyclization of 2-aminobenzyl alcohol with various ketones has been explored using ruthenium catalysts. This reaction proceeds at elevated temperatures (80°C) and showcases the compound's utility in generating complex structures that may serve as precursors for further chemical transformations .

Medicinal Chemistry

2.1 Antimicrobial Properties

Research has indicated that aminoalcohols, including aminobenzyl alcohol derivatives, exhibit antimicrobial activities against various bacterial strains. For instance, certain synthesized derivatives showed over 20% inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents . This aspect is crucial for developing new antibiotics amid rising resistance to existing drugs.

2.2 Metabolic Pathways and Toxicology

Studies have investigated the metabolic activation of aminobenzyl alcohols, particularly their role as intermediates in the metabolism of nitrotoluene compounds. These investigations reveal that 2-aminobenzyl alcohol can bind covalently to DNA, suggesting potential implications for toxicology and pharmacology . Understanding these pathways is essential for assessing the safety and efficacy of drugs derived from or related to aminobenzyl alcohol.

Material Science

3.1 Polymer Development

Aminobenzyl alcohol has been employed in the synthesis of polymer films with anticorrosive properties. For example, poly(o-aminobenzyl alcohol) films demonstrated enhanced corrosion protection when applied to stainless steel substrates. The study showed that incorporating organic additives into the synthesis medium improved the corrosion resistance of these films significantly . This application is particularly relevant in industries where material durability is critical.

Table 1: Summary of Applications

Application AreaDescriptionReference
Chemical SynthesisSynthesis of quinoline derivatives via Cu-catalyzed cyclization
Oxidative cyclization with ketones using ruthenium catalysts
Medicinal ChemistryAntimicrobial activities against bacterial strains
Metabolic pathways involving DNA binding
Material ScienceDevelopment of anticorrosive polymer films

Comparison with Similar Compounds

Chemical Properties

  • Molecular Formula: C₇H₉NO
  • Molecular Weight : 123.15 g/mol (consistent across isomers) .
  • Melting Point: 82°C for 2-aminobenzyl alcohol ; data for meta and para isomers are less documented but expected to vary due to structural differences.
  • Synonyms: 2-aminobenzyl alcohol: o-Aminobenzyl alcohol, (2-aminophenyl)methanol (CAS 5344-90-1) . 3-aminobenzyl alcohol: m-Aminobenzyl alcohol (CAS 1877-77-6) . 4-aminobenzyl alcohol: p-Aminobenzyl alcohol (CAS 623-04-1) .

Comparison with Similar Compounds

Structural and Physical Properties

Compound CAS Number Molecular Formula Melting Point (°C) Key Features
2-Aminobenzyl alcohol 5344-90-1 C₇H₉NO 82 Ortho-amino group; high polarity
3-Aminobenzyl alcohol 1877-77-6 C₇H₉NO N/A Meta-amino group; moderate reactivity
4-Aminobenzyl alcohol 623-04-1 C₇H₉NO N/A Para-amino group; symmetrical structure
Benzyl alcohol 100-51-6 C₇H₈O -15 No amino group; widely used solvent
Anisyl alcohol 105-13-5 C₈H₁₀O₂ 25 Methoxy group; floral fragrance
α-Methylbenzyl alcohol 98-85-1 C₈H₁₀O 20 Chiral center; used in pharmaceuticals

Key Observations :

  • Aminobenzylalcohol isomers exhibit higher polarity than benzyl alcohol due to the amino group, enhancing solubility in polar solvents .

Chemical Reactivity

  • Oxidation: 2-Aminobenzyl alcohol undergoes oxidation in ammonia buffer, with reaction rates dependent on pH, temperature, and ionic strength . Benzyl alcohol oxidizes to benzaldehyde, while aminobenzyl alcohols may form quinazoline derivatives due to the amino group’s electron-donating effect .
  • Reduction : All isomers can be reduced to corresponding amines, but ortho isomers may show slower kinetics due to intramolecular hydrogen bonding .

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